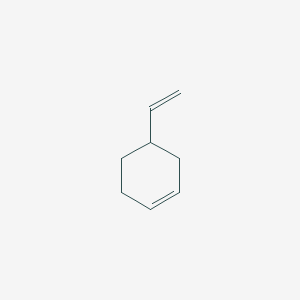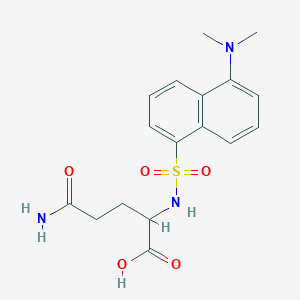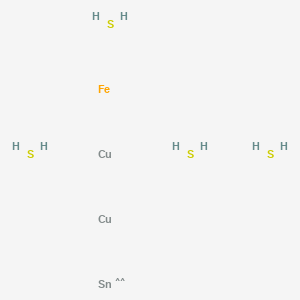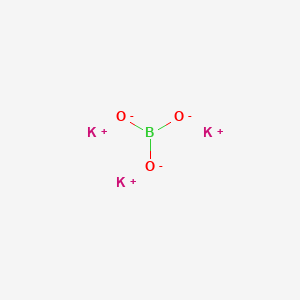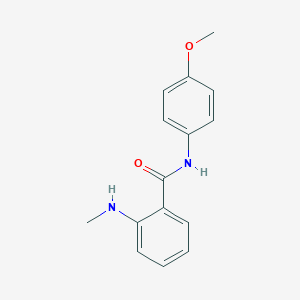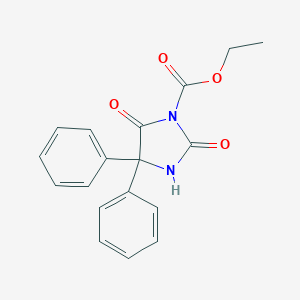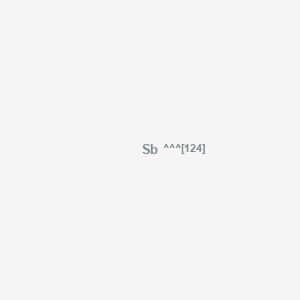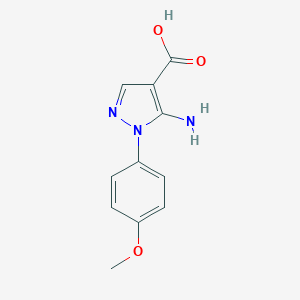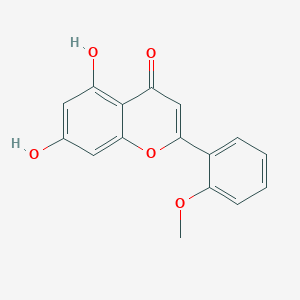
Disodium disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium disulphate, also known as disodium hydrogen sulphate, is a white, crystalline, inorganic salt with an anhydrous form and a molecular formula of Na2SO4. It is a water-soluble compound that is commonly used in a variety of industrial and laboratory applications, such as in the synthesis of other compounds, in the production of dyes and pigments, and as an analytical reagent. This compound is also used in the manufacture of paper, paint, and other products.
Scientific Research Applications
Neuroprotection in Stroke Models : Disodium 2,4‐disulphophenyl‐N‐tert‐butylnitrone (NXY‐059) showed neuroprotective effects in experimental stroke models, as revealed in a meta-analysis of individual animal studies. However, it was ineffective in large clinical trials (Bath et al., 2009).
Occupational Health Risks : Ammonium persulphate salts, which can include disodium disulphate, are identified as substances that can cause occupational diseases in hairdressers, as demonstrated by a case study of a hairdresser with late onset bronchial asthma due to sensitivity to these salts (Gamboa et al., 1989).
Phase Transitions in Crystals : Deuterated trisodium hydrogen disulphate (Na3D(SO4)2) crystals undergo structural phase transitions, as indicated by differential scanning calorimetry and X-ray diffraction measurements. This research contributes to the understanding of crystal structures and phase transitions (Fukami & Chen, 1999).
Potential for Medicinal Applications : The compound disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate has been synthesized and evaluated for its acetylcholinesterase inhibitory activity, showing potential for therapeutic applications (Richmond et al., 2011).
Battery Electrode Material : Disodium-oxidovanadium(IV) disulfate has been explored as a battery electrode material. Its infrared and Raman spectra were analyzed, contributing to the understanding of its structural and electrochemical properties (Barone et al., 2020).
Biochemical Analysis : Aromatic disulfides, like those containing this compound, have been synthesized for determining sulfhydryl groups in biological materials. This has implications for understanding biochemical reactions and processes (Ellman, 1959).
Antiviral Activity of Derivatives : Derivatives of this compound, such as disodium 3beta,21-dihydroxypregn-5-en-20-one disulfate, have been synthesized and evaluated for their antiviral activity, revealing potential for pharmaceutical applications (Comin et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems . It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds .
Mode of Action
The mode of action of disodium disulfate involves the interconversion between dithiol and disulfide groups, which is a redox reaction . In its oxidized form, disodium disulfate can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups . Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds .
Biochemical Pathways
Disodium disulfate plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins . Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by disodium disulfate .
Pharmacokinetics
It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of disodium disulfate’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds . The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses .
Action Environment
The action of disodium disulfate can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Properties
| { "Design of the Synthesis Pathway": "Disodium disulphate can be synthesized by the oxidation of sodium sulfite with hydrogen peroxide in the presence of a catalyst.", "Starting Materials": ["Sodium sulfite", "Hydrogen peroxide", "Catalyst"], "Reaction": [ "Mix sodium sulfite and hydrogen peroxide in the presence of a catalyst", "Heat the mixture to a temperature of 60-70°C", "Allow the reaction to proceed for 2-3 hours", "Cool the mixture and filter the resulting solution to remove any impurities", "Evaporate the solution to dryness to obtain Disodium disulphate as a white crystalline solid." ] } | |
| 13870-29-6 | |
Molecular Formula |
H2NaO7S2 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
disodium;disulfate |
InChI |
InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChI Key |
HRDAJTRXAABFOE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
OS(=O)(=O)OS(=O)(=O)O.[Na] |
Related CAS |
7783-05-3 (Parent) |
synonyms |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


